

2,2-Dimethylmorpholine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *2,2-Dimethylmorpholine
hydrochloride*

Cat. No.: *B189878*

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **2,2-Dimethylmorpholine hydrochloride**. It details its chemical and physical properties, outlines a probable synthesis method, and explores its applications as a building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

2,2-Dimethylmorpholine hydrochloride is the salt form of the organic compound 2,2-dimethylmorpholine. The hydrochloride form generally offers improved stability and solubility in aqueous solutions compared to the free base, making it more suitable for certain experimental applications.

Property	Value	Reference
CAS Number	167946-94-3	[1]
Molecular Formula	C ₆ H ₁₄ ClNO	[1]
Molecular Weight	151.63 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥97%	[1]
Storage	Room temperature	[1]
SMILES	Cl.CC1(C)CNCCO1	[1]

Physicochemical Properties of the Free Base (2,2-Dimethylmorpholine):

Property	Value	Reference
CAS Number	147688-58-2	[3]
Molecular Formula	C ₆ H ₁₃ NO	[3]
Molecular Weight	115.17 g/mol	[3]
Boiling Point	144.3±15.0 °C (Predicted)	[4]
Density	0.872±0.06 g/cm ³ (Predicted)	[4]
pKa	9.04±0.40 (Predicted)	[4]

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **2,2-Dimethylmorpholine hydrochloride** is not readily available in peer-reviewed literature, a probable two-step synthesis can be inferred from standard organic chemistry principles and published methods for related morpholine derivatives. The synthesis would likely involve the formation of the 2,2-dimethylmorpholine free base, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 2,2-Dimethylmorpholine (Free Base)

A plausible synthetic route to 2,2-dimethylmorpholine involves the cyclization of a suitable precursor. One common method for synthesizing morpholine rings is the dehydration of diethanolamine derivatives. For the 2,2-dimethyl substituted ring, a likely starting material would be 2-(2-hydroxyethylamino)-2-methyl-1-propanol.

Hypothetical Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a stirrer, place 2-(2-hydroxyethylamino)-2-methyl-1-propanol.
- **Acid Catalysis:** Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the flask in an ice bath to manage the exothermic reaction.
- **Dehydration:** Heat the reaction mixture to a temperature sufficient to induce intramolecular cyclization and dehydration. The exact temperature and reaction time would require optimization.
- **Neutralization and Extraction:** After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylmorpholine. Further purification can be achieved by distillation.

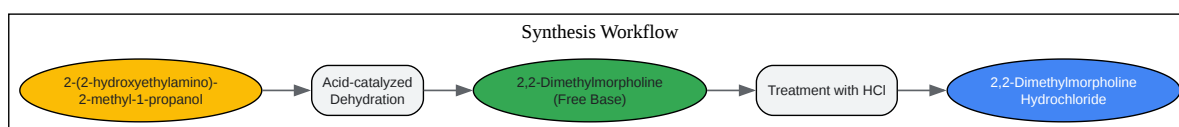
Step 2: Formation of 2,2-Dimethylmorpholine Hydrochloride

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid. A method for a related compound, cis-2,6-dimethylmorpholine hydrochloride, involves the use of hydrogen chloride gas.

Experimental Protocol (adapted from a related compound[5]):

- **Dissolution:** Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as chloroform or diethyl ether, in a reaction flask.

- **Acidification:** Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether), while stirring.
- **Precipitation and Isolation:** The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration.
- **Washing and Drying:** Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material and then dry it under vacuum to yield **2,2-Dimethylmorpholine hydrochloride**.



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A generalized workflow for the synthesis of **2,2-Dimethylmorpholine hydrochloride**.

Applications in Drug Discovery and Development

2,2-Dimethylmorpholine hydrochloride is primarily utilized as a chemical building block in the synthesis of more complex molecules for drug discovery and development. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.

Role as a Scaffold and Building Block

The dimethylmorpholine moiety has been incorporated into various biologically active compounds. While specific biological activity for **2,2-dimethylmorpholine hydrochloride** itself is not extensively documented, the structural motif is found in molecules targeting a range of biological targets. For instance, substituted morpholines are present in inhibitors of kinases and other enzymes. The gem-dimethyl substitution at the 2-position can provide steric hindrance that may influence binding to biological targets or protect the molecule from metabolic degradation.

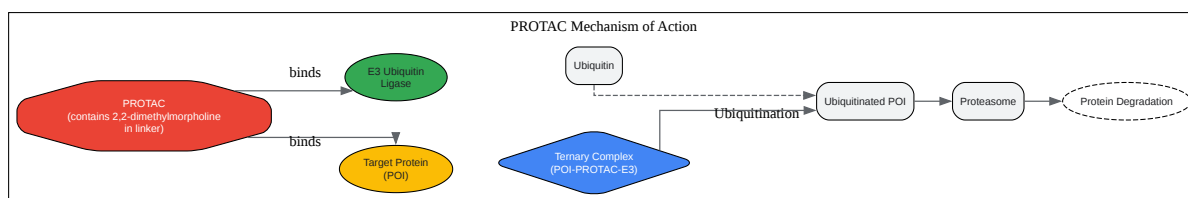
Application in Proteolysis Targeting Chimeras (PROTACs)

A significant application of morpholine derivatives, including dimethylmorpholine, is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule generally consists of three components:

- A "warhead" ligand that binds to the target protein of interest (POI).
- An E3 ubiquitin ligase-recruiting ligand.
- A linker that connects the warhead and the E3 ligase ligand.

The 2,2-dimethylmorpholine moiety can be incorporated into the linker component of a PROTAC. The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of a morpholine ring can enhance the solubility and cell permeability of the PROTAC molecule.



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General mechanism of a PROTAC, where 2,2-dimethylmorpholine could be part of the linker.

Safety and Handling

2,2-Dimethylmorpholine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. The free base, 2,2-dimethylmorpholine, is classified as a flammable liquid and vapor and can cause serious eye damage. The hydrochloride salt is expected to be an irritant to the skin, eyes, and respiratory system.

General Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,2-Dimethylmorpholine hydrochloride is a valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a building block for constructing more complex molecules, particularly in the design of PROTAC linkers, is of considerable interest. Its physicochemical properties, stemming from the morpholine scaffold and the gem-dimethyl substitution, can be leveraged to enhance the drug-like properties of novel therapeutic agents. Further research into the incorporation of this moiety into new chemical entities is warranted to fully explore its potential in drug discovery.

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